Cas no 1806506-56-8 (Ethyl 3-amino-5-(2-carboxyethyl)benzoate)

Ethyl 3-amino-5-(2-carboxyethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-amino-5-(2-carboxyethyl)benzoate
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- インチ: 1S/C12H15NO4/c1-2-17-12(16)9-5-8(3-4-11(14)15)6-10(13)7-9/h5-7H,2-4,13H2,1H3,(H,14,15)
- InChIKey: LMTFTADKTTTWLY-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1=CC(=CC(=C1)CCC(=O)O)N)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 280
- トポロジー分子極性表面積: 89.6
- 疎水性パラメータ計算基準値(XlogP): 1.2
Ethyl 3-amino-5-(2-carboxyethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015006944-1g |
Ethyl 3-amino-5-(2-carboxyethyl)benzoate |
1806506-56-8 | 97% | 1g |
1,534.70 USD | 2021-06-21 |
Ethyl 3-amino-5-(2-carboxyethyl)benzoate 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
Ethyl 3-amino-5-(2-carboxyethyl)benzoateに関する追加情報
Ethyl 3-amino-5-(2-carboxyethyl)benzoate (CAS No. 1806506-56-8): A Comprehensive Overview
Ethyl 3-amino-5-(2-carboxyethyl)benzoate, identified by its chemical abstracts service number CAS No. 1806506-56-8, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a benzoate core with substituents that include an amino group and a carboxyethyl side chain, has garnered attention for its potential applications in drug discovery and molecular biology research.
The structure of Ethyl 3-amino-5-(2-carboxyethyl)benzoate lends itself to various chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. The presence of both basic and acidic functional groups allows for interactions with a wide range of biological targets, which is a crucial factor in the development of novel therapeutic agents.
In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The benzoate moiety is known for its ability to interact with biological receptors and enzymes, while the amino and carboxyethyl groups provide additional sites for functionalization. This makes Ethyl 3-amino-5-(2-carboxyethyl)benzoate a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential role in the development of targeted therapies. Researchers have been exploring its interactions with various proteins and enzymes, particularly those involved in signal transduction and cell proliferation. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on key enzymes such as kinases and phosphodiesterases, which are often overexpressed in cancer cells.
The carboxyethyl group in Ethyl 3-amino-5-(2-carboxyethyl)benzoate also opens up possibilities for solubility enhancements and targeted delivery systems. By modifying this side chain, researchers can create prodrugs or conjugates that improve bioavailability or target specific tissues within the body. This approach is particularly relevant in oncology, where targeted drug delivery can minimize side effects and increase therapeutic efficacy.
Recent advancements in computational chemistry have also facilitated the design of novel derivatives of this compound. By employing molecular modeling techniques, scientists can predict the binding affinities and mechanisms of action of various analogs before conducting costly wet lab experiments. This high-throughput virtual screening approach has significantly accelerated the drug discovery process.
The pharmaceutical industry has taken notice of these developments, with several companies investing in research programs focused on exploring the therapeutic potential of benzoate derivatives. Collaborative efforts between academic institutions and industry partners have led to the identification of several promising candidates that are currently undergoing preclinical testing. These studies aim to evaluate the safety and efficacy of new compounds before they enter human clinical trials.
Beyond its applications in drug development, Ethyl 3-amino-5-(2-carboxyethyl)benzoate also holds potential in other areas such as chemical biology and materials science. Its unique structure allows for interactions with metal ions and other small molecules, making it a useful tool for studying metalloprotein function and designating metal-binding agents.
The synthesis of this compound can be achieved through multiple routes, each offering distinct advantages depending on the desired purity and scale of production. Common synthetic strategies include multi-step organic transformations involving condensation reactions, reduction steps, and esterification processes. Advances in synthetic methodologies have enabled more efficient and environmentally friendly approaches to producing this compound.
In conclusion, Ethyl 3-amino-5-(2-carboxyethyl)benzoate (CAS No. 1806506-56-8) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents, while its functional groups provide opportunities for modulating biological pathways associated with various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the future of medicine.
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